H3 Receptor Binding Affinity vs. Histamine
1-(1H-Imidazol-2-yl)propan-2-amine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. This represents a substantially higher affinity than the endogenous agonist histamine, which has a reported Kd in the micromolar range for H3R [2]. Among imidazole-containing H3R ligands, chain length and amine position are critical determinants of affinity [3].
| Evidence Dimension | Binding affinity (Kd) for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Histamine (endogenous agonist) Kd ~ μM range |
| Quantified Difference | ~1000-fold higher affinity (nanomolar vs. micromolar) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; BRET assay; 30 min incubation [1] |
Why This Matters
The nanomolar H3R affinity of 1-(1H-imidazol-2-yl)propan-2-amine supports its utility as a potent pharmacological probe for studying H3R-mediated neurotransmission, distinguishing it from weaker imidazole ligands that may require higher concentrations and introduce off-target effects.
- [1] BindingDB. BDBM50538677 (1-(1H-imidazol-2-yl)propan-2-amine): Kd = 1.35 nM for human H3R. Accessed April 2026. View Source
- [2] Arrang, J. M., et al. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 302(5911), 832-837. View Source
- [3] Stark, H., et al. (2004). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. Eur J Pharm Sci, 21(1), 89-98. View Source
